

# Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Leniolisib phosphate**, marketed under the brand name Joenja, is a first-in-class, selective phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in patients 12 years of age and older. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of **Leniolisib phosphate**, supplemented with quantitative data and detailed experimental protocols.

# Molecular Structure and Physicochemical Properties

**Leniolisib phosphate** is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).

The molecular formula of **Leniolisib phosphate** is C21H25F3N6O2•H3PO4, and its molecular weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with increasing pH.

Table 1: Physicochemical Properties of Leniolisib Phosphate



| Property                        | Value                                               | Reference |
|---------------------------------|-----------------------------------------------------|-----------|
| Chemical Formula                | C21H25F3N6O2•H3PO4                                  |           |
| Molecular Weight                | 548.46 g/mol                                        |           |
| CAS Number                      | 1354691-97-6                                        |           |
| Appearance                      | White to yellowish to yellowish-<br>greenish powder | _         |
| Topological Polar Surface Area  | 83.5 Ų                                              | -         |
| Hydrogen Bond Donor Count       | 1                                                   | -         |
| Hydrogen Bond Acceptor<br>Count | 8                                                   | _         |
| Rotatable Bond Count            | 5                                                   | -         |

#### **Synthesis of Leniolisib**

The synthesis of Leniolisib has been described as a multi-step process. A representative synthetic route is outlined below.

#### **Experimental Protocol: Synthesis of Leniolisib**

A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by deprotection of the benzyl group.

- Step 1: Coupling Reaction
  - 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).
  - The reaction is carried out in the presence of triethylamine.
  - The mixture is heated at 120 °C for 42 hours.
  - This step yields compound 3 with a reported yield of 93%.



- Step 2: Deprotection
  - The benzyl group of compound 3 is removed.
  - This is achieved using 20% palladium hydroxide on carbon and ammonium formate in methanol.
  - The reaction is conducted at 65 °C for 2 hours.
  - This step yields compound 4 with a reported yield of 66%.

Further steps to introduce the remaining substituents would follow to yield the final Leniolisib molecule.



Click to download full resolution via product page

A simplified workflow for the synthesis of Leniolisib.

# Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the



#### Foundational & Exploratory

Check Availability & Pricing

PIK3R1 gene lead to hyperactivity of PI3K $\delta$ . This hyperactivation disrupts immune cell function, particularly B and T cells.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. PI3Kδ, predominantly expressed in hematopoietic cells, catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades, including the AKT/mTOR pathway.

By selectively inhibiting PI3K $\delta$ , Leniolisib blocks the overactive signaling pathway at its source. This helps to normalize immune function by reducing the proliferation and activation of B and T cell subsets.





Click to download full resolution via product page

The PI3K $\delta$  signaling pathway and the inhibitory action of Leniolisib.



#### **Selectivity Profile**

Leniolisib exhibits significant selectivity for PI3K $\delta$  over other PI3K isoforms. In cell-free isolated enzyme assays, the selectivity was found to be:

- 28-fold higher for PI3Kδ over PI3Kα
- 43-fold higher for PI3Kδ over PI3Kβ
- 257-fold higher for PI3Kδ over PI3Ky

In another set of cell-free assays, the IC50 values were determined as:

- PI3Kδ: 11 nM
- PI3Kα: 244 nM (22-fold less sensitive)
- PI3Kβ: 424 nM (38-fold less sensitive)
- PI3Ky: 2,230 nM (202-fold less sensitive)

### **Clinical Efficacy and Pharmacodynamics**

Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3, randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered twice daily for 12 weeks.

Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS



| Endpoint                                               | Leniolisib<br>Group   | Placebo Group | P-value | Reference |
|--------------------------------------------------------|-----------------------|---------------|---------|-----------|
| Adjusted Mean<br>Change in Index<br>Lymph Node<br>Size | -0.25                 | 0.0006        |         |           |
| Adjusted Mean Change in Percentage of Naïve B cells    | 37.30                 | 0.0002        | _       |           |
| Reduction in<br>Spleen Volume                          | Significant reduction | 0.0020        |         |           |

Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3K $\delta$  pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in pAkt-positive B cells of almost 80%.

#### **Metabolism and Pharmacokinetics**

Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.

The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a lesser extent in urine (25.5%).

#### Conclusion

**Leniolisib phosphate** represents a significant advancement in the targeted treatment of APDS. Its high selectivity for PI3K $\delta$  allows for the precise inhibition of the hyperactive signaling pathway that drives the disease's pathophysiology. The well-defined molecular structure and synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a







manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare immunodeficiency. Further research may explore its potential in other conditions characterized by PI3K $\delta$  dysregulation.

 To cite this document: BenchChem. [Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608519#leniolisib-phosphate-molecular-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com